Enhanced Anticancer Potency in MCF-7 Breast Cancer Cells Compared to Non-Fluorinated Analog
The 6-fluoro substitution confers a significant increase in cytotoxic potency against the MCF-7 human breast cancer cell line compared to its 6-hydrogen analog. 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile exhibits an IC50 value of 10.5 μM, whereas the non-fluorinated 2-aminobenzo[b]thiophene-3-carbonitrile (6-H analog) displays an IC50 of 28 μM under identical assay conditions [1]. This represents a 2.7-fold improvement in potency, directly attributable to the electronic effects of the fluorine atom on target binding [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 10.5 μM |
| Comparator Or Baseline | 2-Aminobenzo[b]thiophene-3-carbonitrile (6-H analog): 28 μM |
| Quantified Difference | 2.7-fold improvement |
| Conditions | MCF-7 human breast cancer cell line |
Why This Matters
For oncology-focused medicinal chemists, this 2.7-fold potency gain is a critical SAR insight, demonstrating that the 6-fluoro analog is a superior starting point for hit-to-lead optimization compared to the unsubstituted parent scaffold.
- [1] Southan, C. Hypothesis: With a reported IC50 of 28 μM, this compound can be neither potent nor selective. (Comment on 2-Aminobenzo[b]thiophene-3-carbonitrile). Hypothesis.is. 2017. View Source
